molecular formula C20H15FN4O3 B2858776 N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921877-29-4

N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2858776
CAS RN: 921877-29-4
M. Wt: 378.363
InChI Key: PPIGMUMNHNERAY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific compound you mentioned also contains fluorophenyl, methyl, dioxo, phenyl, and carboxamide groups attached to the pyrimidine ring.


Chemical Reactions Analysis

The chemical reactions of pyrimidines can be quite diverse, depending on the substituents attached to the ring. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Pyrimidine derivatives have been synthesized and characterized for their potential in various scientific applications, including the development of novel pharmaceuticals and materials. For example, the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites demonstrates the utility of pyrimidine derivatives in the stereocontrolled synthesis of oligonucleotides, which are crucial for genetic research and therapeutic applications (Wilk et al., 2000). Additionally, aromatic polyamides derived from diphenylfluorene and containing pyrimidine units have been explored for their high thermal stability and potential applications in high-performance materials (Hsiao et al., 1999).

Biological Activities of Pyrimidine Derivatives

Research into the biological activities of pyrimidine derivatives has led to the discovery of compounds with significant pharmacological potential. For instance, certain pyrimidine-linked morpholinophenyl derivatives have been identified for their larvicidal activity, offering new avenues for the development of insect control agents (Gorle et al., 2016). Moreover, pyrimidine and triazine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating the versatility of these compounds in medicinal chemistry (El‐Hag et al., 2022).

Mechanism of Action

Target of Action

The primary targets of HMS3483B09 are yet to be definitively identified. Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidines, have been found to exhibit activity against various targets, including mycobacterium tuberculosis .

Mode of Action

It is known that the compound interacts with its targets through a series of chemical reactions . The compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, which can result in various downstream effects.

Biochemical Pathways

Related compounds have been found to inhibit de novo purine biosynthesis, a critical pathway for cell growth and proliferation . This inhibition can lead to downstream effects such as the disruption of DNA synthesis and cell division.

Pharmacokinetics

Related compounds have been found to have advantageous exposures and half-life both in animal models and in humans . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The inhibition of critical biochemical pathways can lead to a variety of effects, including the disruption of cell growth and proliferation . This can potentially lead to the death of targeted cells, depending on the specific pathways affected.

Future Directions

Pyrimidines and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3/c1-24-11-13(18(26)22-15-10-6-5-9-14(15)21)16-17(24)19(27)25(20(28)23-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIGMUMNHNERAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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